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Compound of Interest

Compound Name: 1-(4-Fluorophenyl)-2-nitropropene

Cat. No.: B13820962

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the *H and *3C Nuclear Magnetic
Resonance (NMR) spectroscopic data for 1-(4-Fluorophenyl)-2-nitropropene. Due to the
limited availability of directly published, complete experimental datasets for this specific
molecule, this guide presents a representative dataset derived from spectral data of the parent
compound, 1-phenyl-2-nitropropene, and known substituent effects of the para-fluoro group.
This guide also outlines a detailed, best-practice experimental protocol for acquiring high-
quality NMR data for this and structurally related compounds.

Introduction

1-(4-Fluorophenyl)-2-nitropropene is a substituted nitroalkene of significant interest in
organic synthesis, serving as a versatile precursor for various pharmacologically active
molecules. Accurate structural elucidation is paramount for its application in drug discovery and
development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for
the unambiguous determination of its molecular structure. This guide focuses on the detailed
1H and 3C NMR spectral characteristics of this compound.

Predicted NMR Data

The following tables summarize the predicted *H and *3C NMR spectral data for 1-(4-
Fluorophenyl)-2-nitropropene. These predictions are based on the analysis of the
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unsubstituted analogue, 1-phenyl-2-nitropropene, and the well-established electronic effects of

a fluorine atom at the para position of the phenyl ring.

'H NMR Data (Predicted)

Solvent: CDCIs Frequency: 400 MHz

Chemical Shift (8)

Multiplicity Integration Assignment
(ppm)
~8.10 S 1H =CH
~7.55 dd 2H H-2', H-6'
~7.15 t 2H H-3', H-5'
~2.50 S 3H -CHs
s: singlet, dd: doublet of doublets, t: triplet
3C NMR Data (Predicted)
Solvent: CDCIs Frequency: 100 MHz
Chemical Shift (8) (ppm) Assignment
~164 (d, tJCF = 250 Hz) c-4
~150 =C(NO2)
~140 =CH
~131 (d, 3JCF = 8 Hz) C-2',C-6
~129 (d, 4JCF = 3 Hz) c-1'
~116 (d, 2JCF = 22 Hz) C-3, C-5'
~14 -CHs
d: doublet
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Experimental Protocol for NMR Data Acquisition

The following protocol outlines the steps for acquiring high-quality *H and 3C NMR spectra of
1-(4-Fluorophenyl)-2-nitropropene.

Sample Preparation

o Sample Weighing: Accurately weigh 10-20 mg of 1-(4-Fluorophenyl)-2-nitropropene.

e Solvent Addition: Dissolve the sample in approximately 0.7 mL of deuterated chloroform
(CDCIs). For quantitative purposes, a known amount of an internal standard, such as
tetramethylsilane (TMS), can be added.

o Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

« Filtration (Optional): If any solid particles are present, filter the solution through a small plug
of glass wool into the NMR tube.

'H NMR Spectroscopy

e Spectrometer: 400 MHz (or higher) NMR spectrometer.

e Solvent: CDCls.

e Temperature: 298 K.

» Pulse Sequence: Standard single-pulse experiment (zg30).
e Number of Scans: 16.

e Acquisition Time: ~4 seconds.

o Relaxation Delay: 2 seconds.

e Spectral Width: 0-15 ppm.

o Referencing: The spectrum should be referenced to the residual solvent peak of CDCIs (& =
7.26 ppm) or TMS (& = 0.00 ppm).
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3C NMR Spectroscopy

Spectrometer: 100 MHz (or higher) NMR spectrometer.

Solvent: CDCls.

o Temperature: 298 K.

e Pulse Sequence: Proton-decoupled pulse sequence (zgpg30).

e Number of Scans: = 1024 (due to the low natural abundance of 13C).
e Acquisition Time: ~1-2 seconds.

o Relaxation Delay: 2-5 seconds.

e Spectral Width: 0-200 ppm.

o Referencing: The spectrum should be referenced to the solvent peak of CDCls (6 = 77.16
ppm).

Visualization of Molecular Structure and NMR
Correlations

The following diagrams, generated using the DOT language, illustrate the molecular structure
and key NMR correlations for 1-(4-Fluorophenyl)-2-nitropropene.
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Caption: Molecular structure of 1-(4-Fluorophenyl)-2-nitropropene.
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Caption: Key *H-'H and *H-13C NMR correlations.

This technical guide provides a foundational understanding of the NMR spectroscopy of 1-(4-
Fluorophenyl)-2-nitropropene for professionals in the fields of chemical research and drug
development. The provided data and protocols can serve as a valuable reference for the
synthesis, characterization, and application of this important chemical intermediate.

» To cite this document: BenchChem. [Spectroscopic Elucidation of 1-(4-Fluorophenyl)-2-
nitropropene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13820962#1h-nmr-and-13c-nmr-data-for-1-4-

fluorophenyl-2-nitropropene]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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